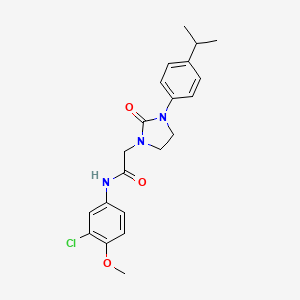

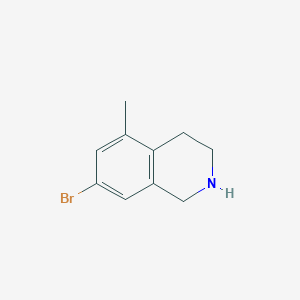

N-(3-chloro-4-methoxyphenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-chloro-4-methoxyphenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. Although the exact compound is not described in the provided papers, similar compounds with related structures have been synthesized and evaluated for their biological properties, such as enzyme inhibition and anticancer activity. These compounds typically contain aromatic rings, heterocyclic elements like oxadiazole or imidazole, and various substituents that may affect their biological activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from aromatic organic acids, which are converted into esters, then hydrazides, and subsequently into thiols or other intermediates. For instance, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized using a process that involved stirring the intermediates with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) . This suggests that the synthesis of the compound would likely involve similar reagents and conditions, tailored to the specific functional groups present in its structure.

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized using various spectroscopic techniques such as (1)H-NMR, IR, mass spectrometry, LCMS, and elemental analysis . These methods provide detailed information about the molecular framework, including the presence of specific functional groups, the nature of the aromatic systems, and the overall molecular conformation. The presence of substituents like chloro, methoxy, and acetamide groups can be confirmed and characterized through these analytical techniques.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the oxadiazole and thiol groups in the synthesized compounds may undergo further chemical transformations or form interactions with biological targets . The acetamide moiety is another reactive site that could be involved in hydrogen bonding or nucleophilic substitution reactions, which might be relevant in the context of biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of aromatic rings and heteroatoms contributes to the lipophilicity and potential membrane permeability of the compounds. The substituents attached to the aromatic rings can also influence the acidity or basicity of the molecule, which in turn affects its solubility and reactivity. The compounds' stability under physiological conditions is crucial for their potential as therapeutic agents, and this is typically assessed through in vitro assays .

Relevant Case Studies

The compounds similar to the one have been evaluated for their biological activities. For instance, some have been screened against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), showing activity against AChE . Others have been tested for their anticancer properties on various human cancer cell lines, with some compounds exhibiting significant cytotoxicity . Additionally, antioxidant properties have been assessed through assays such as lipid peroxidation levels and free radical scavenging, with some derivatives showing notable effects . These case studies highlight the potential therapeutic applications of these compounds and provide a basis for further research into their mechanisms of action and efficacy.

科学的研究の応用

Chloroacetamide Derivatives in Agricultural Applications

Chloroacetamide compounds, including variations like alachlor and metazachlor, are utilized as selective herbicides. These substances are effective in controlling annual grasses and numerous broad-leaved weeds across a variety of crops such as cotton, maize, and soybeans. Their mode of action involves inhibiting fatty acid synthesis in target plant species, thereby preventing their growth and proliferation. This application highlights the importance of chloroacetamide derivatives in maintaining agricultural productivity and efficiency (Weisshaar & Böger, 1989).

Antimicrobial Properties

Chloroacetamide derivatives have demonstrated potential antimicrobial activity against a spectrum of bacteria and fungi. For instance, rhodanine-3-acetic acid-based amides have shown significant efficacy against mycobacteria, including Mycobacterium tuberculosis, and certain derivatives exhibit notable antibacterial activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus. These findings suggest a promising avenue for developing new antimicrobial agents leveraging the structural framework of chloroacetamide derivatives (Krátký, Vinšová, & Stolaříková, 2017).

Herbicide Metabolism and Toxicology

The metabolic pathways of chloroacetamide herbicides, such as acetochlor and metolachlor, have been studied in human and rat liver microsomes. Understanding the metabolic fate of these compounds is crucial for assessing their toxicological profiles and potential carcinogenic risks. These studies contribute to the safety evaluation of chloroacetamide herbicides, ensuring their responsible use in agriculture while minimizing human health risks (Coleman, Linderman, Hodgson, & Rose, 2000).

特性

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O3/c1-14(2)15-4-7-17(8-5-15)25-11-10-24(21(25)27)13-20(26)23-16-6-9-19(28-3)18(22)12-16/h4-9,12,14H,10-11,13H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZAJPLYLSFQGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2529982.png)

![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/no-structure.png)

![2-Cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-sulfonyl fluoride](/img/structure/B2529987.png)

![(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2529991.png)

![ethyl 2-[[2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2529992.png)

![4-[(E)-2-Methylstyryl]pyridine](/img/structure/B2529994.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2529998.png)